molecular formula C18H24N6O2 B2956749 4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine CAS No. 2415465-75-5

4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine

Cat. No.: B2956749
CAS No.: 2415465-75-5
M. Wt: 356.43
InChI Key: MWTMJWUPXOREAP-UHFFFAOYSA-N
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Description

4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and an oxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the piperazine ring: This step often involves nucleophilic substitution reactions where a halogenated pyrimidine derivative reacts with piperazine.

    Attachment of the oxane moiety: This can be done through etherification reactions, where the oxane ring is introduced via nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxypyrimidine group with a piperazine ring and an oxane moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

4-methoxy-2-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-25-17-2-5-19-18(22-17)24-8-6-23(7-9-24)16-12-15(20-13-21-16)14-3-10-26-11-4-14/h2,5,12-14H,3-4,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTMJWUPXOREAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC(=C3)C4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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